

# Off-Target Activity of Mpro Inhibitors on Cathepsins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | SARS-CoV-2 Mpro-IN-2 |           |
| Cat. No.:            | B10848897            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The development of inhibitors targeting the main protease (Mpro) of SARS-CoV-2 has been a cornerstone of antiviral drug discovery. However, the potential for off-target activity, particularly against host cysteine proteases such as cathepsins, presents a significant challenge and, in some cases, a therapeutic opportunity. This guide provides a comparative analysis of the off-target activity of various Mpro inhibitors on cathepsins, supported by experimental data and detailed methodologies.

### **Dual Inhibition: A Double-Edged Sword**

Several studies have revealed that many Mpro inhibitors also exhibit potent inhibitory activity against human cathepsins, particularly Cathepsin L (CatL).[1][2] This cross-reactivity arises from the structural similarities between the active sites of these cysteine proteases. While off-target effects are often a concern in drug development, the dual inhibition of Mpro and Cathepsin L has been proposed as a potentially beneficial antiviral strategy.[1][3] Cathepsin L is involved in the endosomal entry pathway of SARS-CoV-2 by cleaving the viral spike protein.[1] [4] Therefore, simultaneously blocking both viral replication (via Mpro inhibition) and viral entry (via Cathepsin L inhibition) could lead to enhanced antiviral efficacy.[1][3]

However, the lack of selectivity can also lead to undesired side effects, making it crucial to characterize the inhibitory profile of Mpro inhibitors against a panel of host proteases.[5][6]



Check Availability & Pricing

### **Comparative Inhibitory Activity**

The following table summarizes the reported inhibitory activities (IC50 or Ki values) of various Mpro inhibitors against Mpro and different human cathepsins. This data allows for a direct comparison of the potency and selectivity of these compounds.



| Inhibitor             | Target                          | IC50 / Ki (nM)                        | Reference |
|-----------------------|---------------------------------|---------------------------------------|-----------|
| SM141                 | SARS-CoV-2 Mpro                 | 8.2 (IC50)                            | [1]       |
| Cathepsin L           | Potent Inhibition (qualitative) | [1]                                   |           |
| SM142                 | SARS-CoV-2 Mpro                 | 14.7 (IC50)                           | [1]       |
| Cathepsin L           | Potent Inhibition (qualitative) | [1]                                   |           |
| GC-376                | SARS-CoV-2 Mpro                 | 33 (IC50)                             | [7]       |
| Cathepsin L           | Potent Inhibition (qualitative) | [6]                                   |           |
| MP18                  | Cathepsin B                     | 1.2 (IC50)                            | [6]       |
| Cathepsin L           | 230 (IC50)                      | [6]                                   | _         |
| Cathepsin K           | 180 (IC50)                      | [6]                                   |           |
| Calpain Inhibitor II  | Cathepsin L                     | 0.41 (IC50)                           | [4]       |
| Calpain Inhibitor XII | Cathepsin L                     | 1.62 (IC50)                           | [4]       |
| MG-132                | SARS-CoV-2 Mpro                 | Micromolar range<br>(IC50)            | [8]       |
| Cathepsin L           | 0.15 (IC50)                     | [8]                                   |           |
| Rupintrivir           | Cathepsin B                     | No inhibition up to 250 $\mu\text{M}$ | [2]       |
| Cathepsin L           | Weak micromolar activity        | [2]                                   |           |
| Compound 11a          | Cathepsin L                     | Potent Inhibition (qualitative)       | [6]       |
| Compound 11b          | Cathepsin B                     | Micromolar range                      | [2]       |
| Cathepsin L           | Micromolar range                | [2]                                   |           |
| 9a (peptide aldehyde) | Cathepsin L                     | 2.67 (Ki)                             | [9][10]   |



| Cathepsin S                        | 0.455 (Ki)          | [9][10]        |         |
|------------------------------------|---------------------|----------------|---------|
| 9b (peptide aldehyde)              | Cathepsin L         | 1.76 (Ki)      | [9][10] |
| Cathepsin S                        | 0.512 (Ki)          | [9][10]        |         |
| 11e (peptide nitrile)              | Antiviral EC50      | 38.4           | [9]     |
| 2c (Michael acceptor)              | Cathepsin B         | >15,000        | [11]    |
|                                    |                     |                |         |
| Cathepsin S                        | 95.4                | [11]           |         |
| Cathepsin S  4b (Michael acceptor) | 95.4<br>Cathepsin B | [11]<br>10,900 | [11]    |
|                                    |                     |                | [11]    |
| 4b (Michael acceptor)              | Cathepsin B         | 10,900         | [11]    |

#### **Experimental Protocols**

The data presented above were generated using various biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.

#### **Enzyme Inhibition Assay (Fluorogenic Substrate)**

This assay is commonly used to determine the potency of inhibitors against purified proteases.

- Enzyme Activation: Recombinant Mpro or cathepsin is typically activated according to the manufacturer's protocol or established laboratory procedures. For cathepsins, this often involves incubation in an acidic buffer with a reducing agent like DTT.[4]
- Inhibitor Incubation: A fixed concentration of the activated enzyme is pre-incubated with varying concentrations of the test inhibitor in a reaction buffer for a specified period (e.g., 30 minutes at 30°C).[4]
- Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate specific to the protease being tested (e.g., Z-Phe-Arg-AMC for Cathepsin L).[4]



- Fluorescence Monitoring: The increase in fluorescence resulting from substrate cleavage is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
- Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

#### **Chemoproteomic Profiling**

This method allows for the assessment of inhibitor selectivity across the entire proteome.

- Cell Lysate Preparation: A549-hACE2 cells, for example, are lysed to release cellular proteins.[1]
- Inhibitor Treatment: The cell lysate, sometimes spiked with recombinant Mpro, is treated with a probe compound (a modified version of the inhibitor) in the presence or absence of a competitive inhibitor.[1]
- Biotinylation: The probe-labeled proteins are biotinylated using click chemistry.[1]
- Enrichment: Biotinylated proteins are enriched using streptavidin-agarose beads.[1]
- Mass Spectrometry: The enriched proteins are digested with trypsin and analyzed by tandem mass spectrometry to identify the off-target proteins.[1]

#### **Antiviral Activity Assay (Cell-Based)**

This assay evaluates the efficacy of inhibitors in preventing viral replication in a cellular context.

- Cell Seeding: Host cells susceptible to SARS-CoV-2 infection (e.g., A549-hACE2 or Huh-7) are seeded in multi-well plates.
- Compound Treatment: The cells are pre-treated with various concentrations of the inhibitor.
- Viral Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).



- Incubation: The infected cells are incubated for a period to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is quantified using methods such as RT-qPCR to measure viral RNA levels or by measuring the cytopathic effect (CPE).
- Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.

#### Visualizing the Dual Inhibition Mechanism

The following diagram illustrates the dual inhibitory effect of certain Mpro inhibitors on both the SARS-CoV-2 replication cycle and its entry into host cells.



Click to download full resolution via product page

Caption: Dual inhibition of SARS-CoV-2 by a single compound.

## Experimental Workflow for Inhibitor Specificity Screening



The following diagram outlines a typical workflow for assessing the specificity of Mpro inhibitors against host cathepsins.



Click to download full resolution via product page

Caption: Workflow for Mpro inhibitor specificity screening.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges for targeting SARS-CoV-2 proteases as a therapeutic strategy for COVID-19 -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and inhibition of the SARS-CoV-2 main protease reveals strategy for developing dual inhibitors against Mpro and cathepsin L PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Biochemical Analysis of the Dual Inhibition of MG-132 against SARS-CoV-2
   Main Protease (Mpro/3CLpro) and Human Cathepsin-L PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Off-Target Activity of Mpro Inhibitors on Cathepsins: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10848897#off-target-activity-of-mpro-inhibitors-on-cathepsins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com